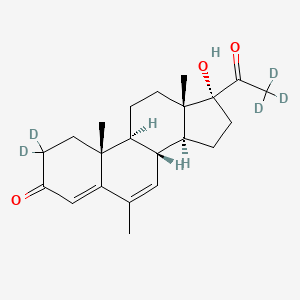

Megestrol-d5

Description

BenchChem offers high-quality Megestrol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Megestrol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H30O3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i2D3,5D2 |

InChI Key |

VXIMPSPISRVBPZ-BZOIHYCQSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterium-Labeled Megestrol for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental application of deuterium-labeled megestrol. The inclusion of deuterium atoms into the megestrol molecule offers a powerful tool for researchers in drug development, particularly for pharmacokinetic and metabolic studies. Deuterium labeling can enhance the stability and alter the metabolic profile of the drug, providing a valuable internal standard for quantitative analysis.[][2][3]

Synthesis of Deuterium-Labeled Megestrol Acetate

The synthesis of deuterium-labeled megestrol acetate, specifically [2H3]-megestrol acetate, can be achieved through the oxidation of deuterium-labeled medroxyprogesterone acetate.[4] A common method involves the use of a Grignard reagent prepared from [2H3]methyl iodide for the introduction of the deuterium-labeled methyl group.

Synthetic Pathway

A feasible synthetic route for [2H3]-megestrol acetate is outlined below. This pathway starts from 6-dehydro-17α-acetoxyprogesterone and introduces the trideuteromethyl group at the C6 position.

Caption: Synthetic pathway for [2H3]-Megestrol Acetate.

Experimental Protocols

1.2.1. Synthesis of [2H3]-Medroxyprogesterone Acetate

A detailed protocol for a similar synthesis of [2H3]medroxyprogesterone acetate is described in the literature and can be adapted.[4] The key step is the reaction of an epoxide intermediate with [2H3]methyl magnesium iodide.

1.2.2. Oxidation to [2H3]-Megestrol Acetate

The conversion of [2H3]-medroxyprogesterone acetate to [2H3]-megestrol acetate is achieved through an oxidation reaction.

-

Reaction: [2H3]medroxyprogesterone acetate is treated with a suitable oxidizing agent, such as p-chloranil, in an appropriate solvent like tert-butanol.

-

Procedure: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.[4] A typical mobile phase for steroid purification is a mixture of ethyl acetate and petroleum ether.[5][6]

Characterization

The synthesized deuterium-labeled megestrol acetate must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the labeled compound, confirming the incorporation of deuterium atoms.[7] The isotopic purity can be assessed by analyzing the relative intensities of the isotopic peaks.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy are crucial for structural confirmation and to pinpoint the location of the deuterium labels.[8][9][10] In the ¹H NMR spectrum, the signal corresponding to the protons at the labeled position will be absent or significantly reduced. Conversely, the ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated position.[11]

Quantitative Data

| Parameter | Value | Reference |

| Synthesis Yield | ||

| [2H3]-Megestrol Acetate from [2H3]-Medroxyprogesterone Acetate | Not explicitly reported, but related steroid syntheses suggest moderate to good yields. | [4] |

| Isotopic Purity | >98% | [4] |

| Pharmacokinetic Parameters (unlabeled Megestrol Acetate) | ||

| Tmax (fed conditions) | 2.5 ± 1.0 h | [12] |

| Cmax (fed conditions) | 1290.4 ± 404.7 ng/mL | [12] |

| AUC0–t (fed conditions) | 16345.5 ± 4059.9 ng·h/mL | [12] |

Mechanism of Action and Signaling Pathways

Megestrol acetate exerts its effects through multiple signaling pathways, primarily by acting as an agonist for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[13][14][15] Its appetite-stimulating effects are also linked to the modulation of neuropeptide Y (NPY) in the hypothalamus.[13][16]

Progesterone Receptor Signaling Pathway

Megestrol acetate binds to and activates the progesterone receptor, which then translocates to the nucleus and modulates the transcription of target genes involved in cell growth and differentiation.[17][18]

References

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis of deuterium-labelled medroxyprogesterone, megestrol and melengestrol derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]

- 6. britannica.com [britannica.com]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. studymind.co.uk [studymind.co.uk]

- 12. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]

- 15. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 16. Megestrol acetate stimulates food and water intake in the rat: effects on regional hypothalamic neuropeptide Y concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

The Role of Megestrol-d5 in High-Precision Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Megestrol-d5 in analytical chemistry, specifically its crucial role as an internal standard in the quantitative analysis of megestrol and its prodrug, megestrol acetate. The focus is on leveraging isotope dilution mass spectrometry to achieve the highest levels of accuracy and precision in bioanalytical methods, which is paramount in pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.

Core Concept: The Power of Isotope Dilution

In quantitative analysis, particularly when dealing with complex biological matrices like plasma or tissue, variations in sample preparation and instrument response can introduce significant errors. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is used for quantification, which corrects for procedural inconsistencies.

Megestrol-d5 is a stable isotope-labeled (SIL) version of megestrol, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass makes it distinguishable by a mass spectrometer, yet it behaves nearly identically to the unlabeled megestrol during extraction, chromatography, and ionization. This near-perfect chemical and physical mimicry is the cornerstone of its utility, allowing for highly effective correction of matrix effects and other sources of variability.

The use of a SIL internal standard like Megestrol-d5 is considered the gold standard in quantitative mass spectrometry. It ensures that any loss of analyte during sample processing or any fluctuation in ionization efficiency in the mass spectrometer source is mirrored by the internal standard, leading to a highly stable and accurate analyte-to-IS ratio.

Representative Experimental Protocol: Quantification of Megestrol Acetate in Human Plasma using LC-MS/MS

Sample Preparation: Liquid-Liquid Extraction

-

Aliquot 100 µL of human plasma (from study samples, calibration standards, or quality controls) into a 1.5 mL polypropylene tube.

-

Add 25 µL of the internal standard working solution (Megestrol-d5 in methanol, e.g., at 2 µg/mL).

-

Add 20 µL of 1% formic acid and vortex mix for 1 minute.

-

Perform liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl ether (MTBE).

-

Vortex mix for 10 minutes to ensure thorough extraction.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer 1.0 mL of the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm) |

| Mobile Phase | 10 mM Ammonium Formate (pH 5.0) : Methanol (40:60, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Run Time | ~3 minutes |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Megestrol Acetate | Megestrol-d5 (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) | MRM |

| Precursor Ion (m/z) | 385.5 | 390.5 |

| Product Ion (m/z) | 267.1 | 272.1 |

| Collision Energy | 25 eV | 25 eV |

| Declustering Potential | 55 V | 55 V |

Quantitative Data from Validated Megestrol Acetate Assays

The following tables summarize typical validation parameters from published LC-MS/MS methods for megestrol acetate. The use of Megestrol-d5 as an internal standard is expected to yield similar or improved performance, particularly in terms of precision and accuracy, due to its superior ability to compensate for matrix effects.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Calibration Curve Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

Table 2: Intra- and Inter-Day Precision and Accuracy

| QC Concentration (ng/mL) | Precision (CV, %) | Accuracy (%) |

| Low (3 ng/mL) | < 15% | 85 - 115% |

| Medium (70 ng/mL) | < 15% | 85 - 115% |

| High (1600 ng/mL) | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Parameter | Value |

| Extraction Recovery | > 80% |

| Matrix Effect | Minimal and compensated by IS |

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship underpinning the use of a stable isotope-labeled internal standard.

Caption: Experimental workflow for the quantitative analysis of megestrol acetate.

A Technical Guide to Megestrol-d5 for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Megestrol-d5, a deuterated analog of Megestrol, for its application in pharmaceutical research. This document details available suppliers, analytical methodologies for its quantification, and explores its core mechanism of action through signaling pathway diagrams.

Sourcing Megestrol-d5: A Comparative Analysis of Suppliers

For researchers requiring high-purity, isotopically labeled Megestrol-d5 for use as an internal standard in pharmacokinetic studies or as a tool in metabolic research, several reputable suppliers are available. A summary of key suppliers and their product specifications is provided below to facilitate informed purchasing decisions.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Price (USD) | Availability |

| Pharmaffiliates | Megestrol Acetate (D5 Major) | PA STI 058070 | High Purity | D5 Major | Inquire | In Stock |

| MedKoo Biosciences | Megestrol Acetate | 100570 | >98% | Not Specified | 250mg for $85 | Ready to ship |

| Sigma-Aldrich | Megestrol Acetate Pharmaceutical Secondary Standard | PHR1445 | Certified Reference Material | Not Specified | Inquire | In Stock |

Experimental Protocols for the Analysis of Megestrol-d5

Accurate and precise quantification of Megestrol-d5 is critical for its application in pharmaceutical research. The following sections provide detailed protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis of Megestrol-d5 by LC-MS/MS

This protocol is adapted from a validated method for the determination of Megestrol acetate in human plasma and is suitable for the quantification of Megestrol-d5 with appropriate adjustments for the mass difference.[1][2][3]

Objective: To quantify the concentration of Megestrol-d5 in a biological matrix (e.g., plasma) using a deuterated internal standard.

Materials:

-

Megestrol-d5 standard

-

Internal Standard (IS): Megestrol-d8 (or other suitable deuterated analog)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Biological matrix (e.g., plasma)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of Megestrol-d5 and the internal standard in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solution with 50% methanol.

-

Prepare a working internal standard solution at a concentration of 100 ng/mL in 50% methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation (e.g., start at 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Megestrol-d5: Precursor ion (Q1) > Product ion (Q3) (To be determined based on the exact mass of Megestrol-d5)

-

Internal Standard: Precursor ion (Q1) > Product ion (Q3)

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Megestrol-d5 in the samples by interpolating their peak area ratios from the calibration curve.

-

Structural Characterization of Megestrol-d5 by ¹H and ¹³C NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of Megestrol-d5 for structural confirmation and purity assessment.[4]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Megestrol-d5.

Materials:

-

Megestrol-d5 sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the Megestrol-d5 sample in about 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

-

-

¹H NMR Spectroscopy:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time: 2-4 seconds

-

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30 or similar

-

Number of scans: 1024 or more (due to the lower natural abundance and sensitivity of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling patterns, and integration of the ¹H NMR spectrum to confirm the proton environment in the molecule.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton.

-

The absence or significant reduction of signals corresponding to the deuterated positions will confirm the isotopic labeling.

-

Mechanism of Action: Signaling Pathways of Megestrol

Megestrol, a synthetic progestin, exerts its therapeutic effects through interactions with nuclear hormone receptors, primarily the progesterone receptor (PR) and the glucocorticoid receptor (GR).[5][6][7][8] These interactions lead to the modulation of gene expression, which underlies its efficacy in treating certain cancers and appetite loss.

Megestrol and the Progesterone Receptor Signaling Pathway

Megestrol acts as an agonist for the progesterone receptor. Upon binding, it induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the Megestrol-PR complex binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes involved in cell cycle progression and apoptosis.

Caption: Megestrol-d5 interaction with the Progesterone Receptor pathway.

Megestrol and the Glucocorticoid Receptor Signaling Pathway

In addition to its progestogenic activity, Megestrol also exhibits glucocorticoid activity by binding to the glucocorticoid receptor.[8] This interaction follows a similar mechanism of nuclear translocation and DNA binding to glucocorticoid response elements (GREs), influencing the expression of genes involved in metabolism and inflammation. This pathway is thought to contribute to Megestrol's appetite-stimulating effects.

Caption: Megestrol-d5 interaction with the Glucocorticoid Receptor pathway.

Experimental Workflow for Studying Megestrol-d5's Effect on Gene Expression

To investigate the downstream effects of Megestrol-d5 on gene expression, a typical experimental workflow would involve cell culture, treatment, RNA extraction, and gene expression analysis.

Caption: Workflow for analyzing Megestrol-d5's impact on gene expression.

References

- 1. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. rsc.org [rsc.org]

- 5. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]

- 6. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Megestrol acetate as a biomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Megestrol acetate - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Megestrol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Megestrol-d5, a deuterated analog of Megestrol. This document details available data on its physicochemical characteristics, experimental protocols for its synthesis and analysis, and insights into its biological mechanism of action.

Core Physical and Chemical Properties

Megestrol-d5 is a synthetic progestin and a deuterated version of Megestrol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic studies to trace the metabolic fate of the drug.

| Property | Value | Source |

| Chemical Name | 4,6-Pregnadien-6-methyl-17α-ol-3,20-dione-2,2,21,21,21-d5 | VIVAN Life Sciences[1] |

| Molecular Formula | C₂₂H₂₅D₅O₃ | VIVAN Life Sciences[1] |

| Molecular Weight | 347.3 g/mol | VIVAN Life Sciences[1] |

| Appearance | White to off-white solid powder (inferred from Megestrol Acetate) | MedKoo Biosciences[2] |

| Melting Point | Not explicitly reported for Megestrol-d5. The melting point of unlabeled Megestrol Acetate is 213-220 °C. It is anticipated that the melting point of Megestrol-d5 would be very similar. | Toronto Research Chemicals, PubChem[3][4] |

| Boiling Point | Not reported. Steroids typically decompose at high temperatures. | N/A |

| Solubility | Not explicitly reported for Megestrol-d5. Unlabeled Megestrol Acetate is practically insoluble in water, with a solubility of 2 µg/mL at 37 °C. It is soluble in chloroform and slightly soluble in methanol. | PubChem, ChemicalBook[4][5] |

| Storage | 2-8°C in a refrigerator is recommended for the acetate form. | Pharmaffiliates[6] |

Experimental Protocols

Synthesis of Megestrol-d3

A common method for the synthesis of deuterated Megestrol involves the use of a deuterated precursor. The following is a general protocol based on the synthesis of [²H₃]megestrol from [²H₃]medroxyprogesterone acetate.

Starting Material: [²H₃]Medroxyprogesterone acetate

Reaction Steps:

-

Oxidation: [²H₃]Medroxyprogesterone acetate is oxidized using a suitable oxidizing agent, such as p-chloranil. This step introduces a double bond in the steroid ring system to form [²H₃]megestrol acetate.

-

Deacetylation: The resulting [²H₃]megestrol acetate is then deacetylated to yield [²H₃]megestrol. This is typically achieved by hydrolysis under basic conditions, for example, using sodium methoxide in methanol.

-

Purification: The final product, [²H₃]megestrol, is purified using techniques such as silica gel chromatography and crystallization to obtain the pure compound.

A detailed, step-by-step protocol would require access to the full experimental procedures from relevant synthetic chemistry literature, which is not publicly available in the search results.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of Megestrol Acetate, which can be adapted for Megestrol-d5.

| Parameter | Value |

| Column | Primesil C18 (150mm x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile: Water (65:35 v/v) |

| Elution Mode | Isocratic |

| Detection | UV at 280 nm |

| Sample Preparation | Residues extracted from surfaces using a swab and ultrasonication in a suitable solvent. |

This method was developed for residue analysis and demonstrated good linearity, precision, and recovery for Megestrol Acetate. For quantitative analysis of Megestrol-d5 in biological matrices, a mass spectrometric detector would be necessary.

Analytical Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of Megestrol and its deuterated analogs in complex matrices like plasma.

| Parameter | Value |

| Chromatography | Reversed-phase HPLC |

| Column | Hanbon lichrospher column |

| Mobile Phase | Methanol and water containing 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v) |

| Ionization | Positive ion electrospray ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | For unlabeled Megestrol: m/z 385.5 → 325.4 |

| Internal Standard | A suitable deuterated analog, such as Megestrol-d5 itself, or a structurally similar compound like medrysone (m/z 387.5 → 327.4). |

| Sample Preparation | Liquid-liquid extraction of plasma samples. |

This method is suitable for bioequivalence and pharmacokinetic studies.

Biological Mechanism of Action

Megestrol-d5 is expected to have the same mechanism of action as unlabeled Megestrol. Megestrol is a synthetic progestin that primarily acts as an agonist for the progesterone receptor (PR). It also exhibits some affinity for the glucocorticoid receptor (GR). Its biological effects are mediated through the regulation of gene expression following receptor binding.

Progesterone Receptor Signaling Pathway

Appetite Stimulation Pathway

The appetite-stimulating effects of Megestrol are not fully elucidated but are thought to involve the modulation of neuropeptides and cytokines.

References

- 1. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

A Technical Guide to the Stability and Storage of Megestrol-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for Megestrol-d5, a deuterated analog of Megestrol. As a critical internal standard for bioanalytical studies and other quantitative applications, ensuring the integrity of Megestrol-d5 is paramount for generating accurate and reproducible data. This document outlines the factors affecting its stability, protocols for stability assessment, and best practices for storage and handling.

Stability Profile and Storage Conditions

Megestrol-d5, being a stable-isotope labeled version of Megestrol Acetate, is expected to share a very similar chemical stability profile with the parent compound. The primary factors influencing its stability are temperature, light, and exposure to incompatible chemical agents.[1]

Recommended Storage

The optimal storage conditions for Megestrol-d5 are crucial for maintaining its purity and integrity over time. While shipping may occur at ambient temperatures, long-term storage recommendations are more stringent.[2][3] Data from various suppliers and safety data sheets for the parent compound suggest the following conditions.

Table 1: Recommended Storage Conditions for Megestrol-d5

| Form | Recommended Temperature | Additional Precautions |

| Solid (Neat) | 2-8°C (Refrigerator)[4] | Store in a tightly sealed, light-resistant container.[1] Avoid exposure to heat and incompatible materials like strong oxidizers.[1] |

| In Solution | -20°C for long-term storage (≤ 2 years)[5] | Prepare solutions in appropriate solvents (e.g., DMSO, Ethanol). Use tightly sealed vials to prevent solvent evaporation and contamination. |

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific storage recommendations.

Factors Influencing Degradation

Several environmental factors can compromise the stability of Megestrol and its deuterated analogs:

-

Temperature: Elevated temperatures can accelerate chemical degradation.[6] The parent compound, Megestrol Acetate, is known to be sensitive to heat.[1]

-

Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is recommended to store the compound in light-resistant containers.[1]

-

Hydrolysis: As a progestin with ester and ketone functionalities, Megestrol-d5 may be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The presence of oxidizing agents can lead to degradation.[1] Studies on similar progestins have shown that oxidative conditions can generate impurities.[7][8]

Stability Testing and Forced Degradation

To ensure the reliability of analytical methods, stability-indicating assays must be developed. This process involves forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to produce potential degradants.[9] These studies help identify degradation pathways and confirm that the analytical method can separate the intact analyte from any impurities.[10][11]

Table 2: Typical Conditions for a Forced Degradation Study

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature or heated (e.g., 60-80°C) for several hours. | To identify acid-labile bonds and potential hydrolytic degradation products. |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or heated (e.g., 60-80°C) for several hours. | To identify base-labile bonds (e.g., esters) and potential hydrolytic degradation products. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature for up to 24 hours. | To assess susceptibility to oxidation and identify oxidative degradation products. |

| Thermal Degradation | Solid powder or solution heated in an oven (e.g., 60-105°C) for a specified period. | To evaluate the intrinsic thermal stability of the molecule.[7] |

| Photostability | Expose solution or solid to a controlled light source (e.g., UV/Vis light) as per ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours). | To determine if the molecule is light-sensitive and identify photolytic degradation products. |

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability of Megestrol-d5, based on established international guidelines.[12][13][14]

General Protocol for Long-Term Stability Testing

This protocol is adapted from ICH guidelines for establishing the shelf-life of a reference standard.

-

Batch Selection: Use at least one representative batch of Megestrol-d5 for the study.

-

Container System: Store the material in a container that is identical to the proposed long-term storage container (e.g., amber glass vial with a PTFE-lined cap).

-

Storage Conditions: Place samples in calibrated stability chambers set to the desired long-term and accelerated conditions.

-

Long-Term: 5°C ± 3°C (Refrigerator).

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.[6]

-

-

Testing Frequency:

-

Analytical Tests: At each time point, perform a suite of tests to monitor for changes:

-

Appearance: Visual inspection for color change or physical state.

-

Assay/Purity: Use a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration and purity of Megestrol-d5.

-

Degradation Products: Quantify any new impurity peaks observed in the chromatogram.

-

Protocol for a Forced Degradation Study

This protocol outlines the steps to investigate degradation pathways for Megestrol-d5.

-

Sample Preparation: Prepare a stock solution of Megestrol-d5 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Application:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool to room temperature and neutralize with 1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool to room temperature and neutralize with 1 M HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid): Place approximately 5-10 mg of solid Megestrol-d5 powder in an oven at 105°C for 24 hours. After cooling, dissolve in a known volume of solvent for analysis.

-

Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Prepare a control sample protected from light (wrapped in aluminum foil) and store it under the same conditions.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., HPLC with a PDA or MS detector).

-

Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation of Megestrol-d5.

-

Identify and quantify the relative peak areas of any degradation products formed.

-

Confirm peak purity using a PDA detector or mass spectrometry to ensure the method's specificity.

-

Visualized Workflow

The proper handling and stability assessment of a reference standard like Megestrol-d5 follows a logical workflow from receipt to final use. This process ensures that the material's integrity is maintained and documented throughout its lifecycle in the laboratory.

Caption: Experimental workflow for the handling and stability assessment of a reference standard.

This guide provides a comprehensive framework for understanding and managing the stability of Megestrol-d5. By adhering to these storage conditions and implementing robust stability testing protocols, researchers can ensure the quality of their analytical standards, leading to more reliable and accurate scientific outcomes.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. gmpsop.com [gmpsop.com]

- 7. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - Simulations Plus [simulations-plus.com]

- 8. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. japsonline.com [japsonline.com]

- 13. www3.paho.org [www3.paho.org]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

An In-Depth Technical Guide to the Isotopic Labeling of Megestrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of megestrol, a synthetic progestin widely used in the treatment of anorexia, cachexia, and certain types of cancer. The guide details the synthesis of isotopically labeled megestrol acetate, its mechanism of action, and its application in pharmacokinetic and metabolic studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Introduction to Isotopic Labeling of Megestrol

Isotopic labeling is a crucial technique in drug development and metabolism research. By replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes (such as deuterium, 2H or D; or carbon-13, 13C), researchers can trace the drug's fate in the body without altering its chemical properties. Isotopically labeled compounds, like megestrol, serve as ideal internal standards for quantitative analysis by mass spectrometry, enabling precise measurements of drug concentrations in biological samples. This is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

This guide focuses on the preparation and application of deuterium and carbon-13 labeled megestrol acetate.

Synthesis of Isotopically Labeled Megestrol Acetate

The synthesis of isotopically labeled megestrol acetate requires multi-step procedures, which are detailed below.

Synthesis of Deuterium-Labeled Megestrol Acetate ([²H₃]-Megestrol Acetate)

Deuterium-labeled megestrol acetate, specifically with the deuterium atoms on the 6-methyl group, is a commonly used internal standard.

Experimental Protocol:

A detailed experimental protocol for the synthesis of unlabeled megestrol acetate is outlined in the literature, which can be adapted for the synthesis of its deuterated analog. The general approach involves the use of a deuterated starting material.

-

Starting Material: 6-methylene-progesterone-4-ene-3,20-dione-17alpha-acetate.

-

Catalyst: Palladium on carbon (Pd/C).

-

Reagents: Sodium acetate, cyclohexene, and an alcohol solvent.

-

Procedure:

-

A suspension of 6-methylene-progesterone-4-ene-3,20-dione-17alpha-acetate, sodium acetate, and palladium on carbon is prepared in an alcohol solvent.

-

Cyclohexene is added to the mixture.

-

The reaction undergoes a dual-bond transposition.

-

Upon completion, a chloride aqueous solution is added to deactivate the catalyst.

-

The palladium on carbon is recovered by filtration.

-

The filtrate is concentrated under normal pressure.

-

The resulting crude product is obtained by filtration and washing.

-

The crude megestrol acetate is recrystallized from a mixed solvent of methanol and dichloromethane to yield the final product.[1][2]

-

To synthesize [²H₃]-megestrol acetate, a deuterated precursor for the 6-methyl group would be introduced in an earlier step of the overall synthesis of the starting material.

Synthesis of Carbon-13 Labeled Megestrol Acetate

The synthesis of ¹³C-labeled steroid hormones can be achieved through two primary strategies: partial synthesis, where a portion of the steroid nucleus is replaced with ¹³C-labeled synthons, or total synthesis.[3] For instance, the preparation of [1,2,3,4-¹³C] testosterone and [1,2,3,4-¹³C] estradiol has been described via total synthesis, where the ¹³C labels are introduced by alkylating an intermediate with a ¹³C-labeled iodo-compound.[4] A similar total synthesis approach could be adapted for megestrol acetate, introducing ¹³C atoms into the steroid backbone.

Quantitative Data

The following table summarizes typical analytical parameters for the quantification of megestrol acetate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for isotopically labeled internal standards.

| Parameter | Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | [5][6] |

| Linearity Range | 1-2000 ng/mL | [5][6] |

| Column | YMC Hydrosphere C18 | [5][6] |

| Mobile Phase | 10 mm ammonium formate buffer (pH 5.0) - methanol (60:40, v/v) | [5][6] |

| Flow Rate | 0.4 mL/min | [5][6] |

| Detection | Electrospray ionization in positive ion multiple reaction monitoring mode | [5][6] |

| Megestrol Acetate Transition | m/z 385.5 → 267.1 | [5] |

| Internal Standard (Tolbutamide) Transition | m/z 271.4 → 155.1 | [5] |

Mechanism of Action and Signaling Pathways

Megestrol acetate is a synthetic progestogen that acts as an agonist for the progesterone receptor (PR).[7][8] It also exhibits weak glucocorticoid activity by binding to the glucocorticoid receptor (GR).[8] The activation of these receptors leads to the modulation of gene expression, which underlies its therapeutic effects.

Progesterone Receptor Signaling Pathway

Upon binding to megestrol acetate, the progesterone receptor translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, regulating their transcription.[9] This signaling pathway is crucial for its antineoplastic effects in hormone-sensitive cancers like breast and endometrial cancer.[7]

Caption: Progesterone Receptor Signaling Pathway of Megestrol Acetate.

Glucocorticoid Receptor Signaling Pathway

Megestrol acetate's binding to the glucocorticoid receptor contributes to its appetite-stimulating effects.[7] This interaction can also lead to glucocorticoid-related side effects with long-term use.[10] The activated GR also translocates to the nucleus and modulates the transcription of target genes.

Caption: Glucocorticoid Receptor Signaling Pathway of Megestrol Acetate.

Experimental Workflow for Pharmacokinetic Studies

Isotopically labeled megestrol acetate is instrumental in pharmacokinetic studies. A typical workflow involves the oral administration of the unlabeled drug and the intravenous administration of a microdose of the labeled drug, followed by LC-MS/MS analysis of plasma samples.

Caption: Experimental Workflow for a Pharmacokinetic Study of Megestrol Acetate.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of 1% formic acid and 25 µL of the internal standard solution (isotopically labeled megestrol acetate).

-

Vortex mix for 1 minute.

-

Perform liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl-ether (MTBE) and vortexing for 10 minutes.

-

Centrifuge at 20,000g for 10 minutes at 4°C.

-

Transfer 1.0 mL of the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[11]

-

-

LC-MS/MS Conditions:

Conclusion

The isotopic labeling of megestrol provides an indispensable tool for researchers and drug development professionals. Deuterium and carbon-13 labeled megestrol acetate serve as highly effective internal standards for precise quantification in complex biological matrices, facilitating accurate pharmacokinetic and metabolic profiling. Understanding the synthesis of these labeled compounds, along with the underlying signaling pathways of megestrol acetate, is crucial for advancing research and optimizing its therapeutic applications. This guide provides a foundational resource for these endeavors.

References

- 1. scispace.com [scispace.com]

- 2. Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]

- 3. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [1,2,3,4-13C] testosterone and [1,2,3,4-13C] estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]

- 8. Megestrol acetate - Wikipedia [en.wikipedia.org]

- 9. Facebook [cancer.gov]

- 10. Megestrol acetate-induced adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Megestrol-d5: A Technical Overview for Researchers

This guide provides a detailed overview of Megestrol-d5, a deuterated analog of Megestrol. The information is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and pathway visualizations to support further research and application. Due to the limited availability of specific data for Megestrol-d5, this document leverages analogous information from its non-deuterated counterpart, Megestrol and its acetate form, to provide a comprehensive technical summary.

Core Compound Data

Quantitative data for Megestrol-d5 and related compounds are summarized below. It is important to note that a specific CAS number for Megestrol-d5 is not consistently available in public databases, often being listed as "Not Available" (N/A).

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Megestrol-d5 | N/A | C₂₂H₂₅D₅O₃ | 347.3 |

| Megestrol Acetate (D5 Major) | N/A | C₂₄H₂₇D₅O₄ | 389.54[1] |

| Megestrol | 3562-63-8 | C₂₂H₃₀O₃ | 342.5 |

| Megestrol Acetate | 595-33-5 | C₂₄H₃₂O₄ | 384.5 |

Signaling Pathways and Mechanism of Action

Megestrol, the parent compound of Megestrol-d5, is a synthetic progestin that exerts its effects through various signaling pathways. Its primary mechanism involves interaction with progesterone and glucocorticoid receptors, leading to downstream modulation of gene expression. This activity is central to its application in treating hormone-sensitive cancers and in appetite stimulation.

A key pathway influenced by Megestrol Acetate is the induction of the cytochrome P450 3A4 (CYP3A4) enzyme. This process is mediated by the activation of the human pregnane X receptor (hPXR), a nuclear receptor that plays a crucial role in xenobiotic metabolism.

Caption: Megestrol Acetate-mediated induction of CYP3A4 via hPXR activation.

Experimental Protocols

The following section details methodologies from studies involving Megestrol Acetate, which can serve as a reference for designing experiments with Megestrol-d5.

In Vitro Study: Induction of CYP3A4 in Human Hepatocytes

-

Objective: To determine the effect of Megestrol Acetate on the expression of CYP3A4.

-

Cell Lines: Primary human hepatocytes and HepG2 cells.

-

Methodology:

-

Cells were treated with Megestrol Acetate at a concentration of 25 µM.

-

Rifampicin (10 µM) was used as a positive control for CYP3A4 induction.

-

Following treatment, total RNA was isolated from the cells.

-

Quantitative real-time polymerase chain reaction (RT-qPCR) was performed to measure the mRNA levels of CYP3A4.

-

Protein levels and enzymatic activity of CYP3A4 were also assessed to confirm the induction.

-

Clinical Trial: Appetite Stimulation in Cancer Patients

-

Objective: To evaluate the efficacy of Megestrol Acetate as an appetite stimulant in patients with advanced cancer.

-

Study Design: A double-blind, placebo-controlled clinical trial.

-

Participant Population: Patients with far-advanced, non-hormone responsive tumors experiencing loss of appetite.

-

Methodology:

-

Patients were randomized to receive either Megestrol Acetate (320 mg/day) or a placebo for 14 days.

-

The primary endpoint was a significant improvement in appetite, as measured by standardized scoring systems.

-

Secondary endpoints included changes in food intake, body weight, performance status, and quality of life.

-

Patient's global judgment on treatment efficacy was also recorded.

-

Bioequivalence Study for Oral Suspension

-

Objective: To assess the bioequivalence of a test formulation of Megestrol Acetate oral suspension against a reference product.

-

Study Design: A single-dose, two-way crossover study conducted under both fasting and fed conditions.

-

Participant Population: Healthy male subjects.

-

Methodology:

-

Subjects received a single 125 mg dose of the test and reference formulations of Megestrol Acetate suspension, separated by a washout period.

-

Blood samples were collected at predetermined time points.

-

Plasma concentrations of Megestrol Acetate were measured using a validated analytical method.

-

Pharmacokinetic parameters (e.g., Cmax, AUC) were calculated and statistically compared to determine bioequivalence based on the 90% confidence interval.

-

The experimental workflow for a typical bioequivalence study is illustrated below.

Caption: Workflow for a two-way crossover bioequivalence study.

References

Methodological & Application

Application Note: Quantitative Analysis of Megestrol in Human Plasma using a Validated LC-MS/MS Method with Megestrol-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of megestrol acetate in human plasma. The method utilizes a stable isotope-labeled internal standard, Megestrol-d5, to ensure high accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of megestrol in plasma.

Introduction

Megestrol acetate is a synthetic progestin with anti-gonadotropic and anti-estrogenic properties. It is primarily used as an appetite stimulant in patients with cancer or AIDS-related cachexia and in the palliative treatment of breast and endometrial cancers.[1][2] Monitoring the plasma concentrations of megestrol is crucial for optimizing therapeutic efficacy and minimizing potential side effects. This application note describes a validated LC-MS/MS method for the reliable quantification of megestrol in human plasma, employing Megestrol-d5 as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Megestrol Acetate (Reference Standard)

-

Megestrol-d5 (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Ammonium Acetate

-

Methyl-tert-butyl ether (MTBE)

-

Human Plasma (K2-EDTA)

-

Ultrapure Water

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions

A C18 analytical column was used for the separation of megestrol and its internal standard. The mobile phase consisted of a gradient of acetonitrile and water with 0.1% formic acid.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 40% B to 95% B in 3 min, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect megestrol and Megestrol-d5.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Megestrol and Megestrol-d5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Megestrol | 385.5 | 267.1 | 100 |

| Megestrol-d5 | 390.5 | 272.1* | 100 |

*Note: The product ion for Megestrol-d5 is an estimated value based on the fragmentation pattern of the non-deuterated compound. This is a common practice when certified reference material fragmentation data is not publicly available.

Experimental Protocols

Preparation of Standard Solutions

Stock solutions of megestrol and Megestrol-d5 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

-

To 100 µL of plasma sample, add 25 µL of Megestrol-d5 internal standard working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Add 500 µL of methyl-tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (40% B).

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and lower limit of quantification (LLOQ) according to standard bioanalytical method validation guidelines.

Data Presentation

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LQC | 3 | < 10% | 90 - 110% | < 10% | 90 - 110% |

| MQC | 100 | < 10% | 90 - 110% | < 10% | 90 - 110% |

| HQC | 1500 | < 10% | 90 - 110% | < 10% | 90 - 110% |

Table 4: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Megestrol | > 85% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of megestrol in plasma.

Caption: Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of megestrol in human plasma. The use of a deuterated internal standard, Megestrol-d5, ensures high accuracy and reproducibility. This application note provides a comprehensive protocol that can be readily implemented in a research laboratory setting for various applications, including pharmacokinetic and clinical studies.

References

Application of Megestrol-d5 in Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Megestrol-d5 as an internal standard in the pharmacokinetic analysis of megestrol acetate. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and enhancing the accuracy of bioanalytical methods.

Introduction to Megestrol-d5 in Pharmacokinetic Analysis

Megestrol acetate is a synthetic progestin used in the treatment of anorexia, cachexia, and certain types of cancer. Accurate quantification of megestrol acetate in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Megestrol-d5, a deuterated analog of megestrol, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary advantage of using a stable isotope-labeled internal standard like Megestrol-d5 is that it shares nearly identical physicochemical properties with the analyte (megestrol acetate). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.

Metabolism of Megestrol Acetate

The metabolism of megestrol acetate primarily occurs in the liver. The initial phase involves oxidation, mediated by cytochrome P450 enzymes, followed by a second phase of conjugation.

Quantitative Data from Pharmacokinetic Studies

The following table summarizes pharmacokinetic parameters of megestrol acetate from studies in healthy human subjects. While these studies may not have exclusively used Megestrol-d5, the data represents the expected pharmacokinetic profile of the drug when quantified using a robust bioanalytical method employing a suitable internal standard.

| Study Population | Dose of Megestrol Acetate | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |

| Healthy Volunteers | 160 mg tablet | 27.6 ± (not specified) | 2.2 ± (not specified) | Not Reported | [1] |

| Healthy Male Volunteers | 800 mg oral suspension | 753 ± 539 | 5 | 10476 ± 7788 | [2] |

| Healthy Korean Male Volunteers | 800 mg | 1195.37 (at 2 hr) | 2 | Not Reported | [3] |

| Healthy Korean Male Subjects | 625 mg/5 mL suspension | 911.19 ± 274.20 | 1.5 | 10056.30 ± 3163.78 | [4] |

Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration AUC: Area under the plasma concentration-time curve

Experimental Protocols

The following is a generalized protocol for the quantification of megestrol acetate in human plasma using Megestrol-d5 as an internal standard by LC-MS/MS. This protocol is a composite based on several published methods and should be validated in the end-user's laboratory.[2][3][5][6]

Materials and Reagents

-

Megestrol Acetate (analytical standard)

-

Megestrol-d5 (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Methyl-tert-butyl-ether (MTBE) or Hexane (for extraction)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve megestrol acetate and Megestrol-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the megestrol acetate stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the Megestrol-d5 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (Megestrol-d5) to each tube and vortex for 1 minute.

-

Add 1 mL of MTBE or hexane and vortex vigorously for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v) |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Megestrol Acetate: m/z 385.5 → 325.4Megestrol-d5: m/z 390.5 → 330.4 (example, confirm with infusion) |

| Ion Source Temp. | 500 - 600°C |

| Collision Energy | Optimize by infusing individual standards |

Data Analysis and Quantification

-

Integrate the peak areas for both megestrol acetate and Megestrol-d5.

-

Calculate the peak area ratio (megestrol acetate / Megestrol-d5).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x or 1/x²) to fit the calibration curve.

-

Determine the concentration of megestrol acetate in the unknown samples from the calibration curve.

Conclusion

Megestrol-d5 is an invaluable tool for the accurate and precise quantification of megestrol acetate in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods helps to minimize analytical variability and ensure the reliability of the resulting data. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. It is imperative that any bioanalytical method be fully validated according to regulatory guidelines before its application in formal studies.

References

- 1. Bioequivalence evaluation of new megestrol acetate formulations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing Megestrol-d5 in Bioequivalence Studies of Megestrol Acetate Formulations

Introduction

Megestrol acetate, a synthetic progestin, is widely used for the treatment of anorexia, cachexia, or unexplained significant weight loss in patients with AIDS and in the palliative treatment of advanced breast and endometrial cancers. Establishing the bioequivalence of generic formulations of megestrol acetate to the reference listed drug is a critical step in their regulatory approval. This document provides a detailed protocol for conducting a bioequivalence study of megestrol acetate, with a specific focus on the use of a deuterated internal standard, Megestrol-d5, for the bioanalytical quantification of megestrol acetate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Megestrol-d5 is best practice as it closely mimics the analyte during extraction and ionization, thereby improving the accuracy and precision of the bioanalytical method.

Clinical Protocol

Study Design

A typical bioequivalence study for megestrol acetate formulations is a single-dose, two-treatment, two-period, crossover study in healthy male subjects.[1] Due to safety concerns, women are generally excluded.[1] A randomized design ensures that each subject receives both the test and reference formulations in a sequential order with a washout period in between.

Key Study Parameters:

| Parameter | Recommendation |

| Study Population | Healthy male volunteers. |

| Study Design | Single-dose, two-treatment, two-period crossover.[1] |

| Treatments | Test Formulation vs. Reference Listed Drug (RLD). |

| Dose | Dependent on the formulation being tested (e.g., 80 mg, 160 mg, or 625 mg/5 mL).[2][3][4] |

| Washout Period | A minimum of one to two weeks between dosing periods.[3][4] |

| Blood Sampling | Pre-dose (0 hr) and at multiple time points post-dose up to 96 or 120 hours.[2][3][4] |

| Analyte | Megestrol acetate in plasma.[1] |

| Internal Standard | Megestrol-d5. |

Pharmacokinetic Analysis

The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt), the area under the plasma concentration-time curve from time zero to infinity (AUCinf), and the maximum plasma concentration (Cmax).[4] These parameters are calculated from the plasma concentration-time profiles of megestrol acetate for each subject.

Bioequivalence Acceptance Criteria:

For two formulations to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax, AUCt, and AUCinf of the test to reference product should fall within the range of 80.00% to 125.00%.[4]

Bioanalytical Protocol: LC-MS/MS Quantification of Megestrol Acetate in Human Plasma

This protocol describes a sensitive and specific method for the quantification of megestrol acetate in human plasma using Megestrol-d5 as an internal standard (IS).

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 50 µL of Megestrol-d5 working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank plasma.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).[5]

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) system. |

| Column | C18 reverse-phase column (e.g., YMC Hydrosphere C18, 50 x 2.0 mm, 3 µm).[6] |

| Mobile Phase | Isocratic mixture of methanol and 10 mM ammonium formate buffer (pH 5.0 with formic acid) (e.g., 60:40, v/v).[5][6] |

| Flow Rate | 0.4 mL/min.[5][6] |

| Injection Volume | 10 µL. |

| Column Temperature | 40°C. |

| Run Time | Approximately 3-5 minutes. |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive.[2][5] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[2][5] |

| MRM Transitions | Megestrol Acetate: m/z 385.5 → 267.1[5][6] Megestrol-d5: m/z 390.5 → 272.1 (Predicted) |

| Collision Energy | Optimized for each transition (e.g., 25 eV for megestrol acetate).[7] |

| Source Temperature | e.g., 500°C. |

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

-

Selectivity and Specificity: No significant interference at the retention times of the analyte and IS.

-

Linearity: A linear relationship between concentration and response over a defined range (e.g., 1-2000 ng/mL).[5][6]

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable precision and accuracy (e.g., 1 ng/mL).[5][6]

-

Precision and Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as % bias) should be within acceptable limits (typically ±15%, and ±20% for LLOQ).

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

-

Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

Table 1: Example Pharmacokinetic Parameters from a Bioequivalence Study

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 925.95 ± 283.41 | 911.19 ± 274.20 | 101.09% (93.85% - 108.90%)[4] |

| AUCt (hng/mL) | 9868.35 ± 3674.01 | 10056.30 ± 3163.78 | 96.56% (91.60% - 101.78%)[4] |

| AUCinf (hng/mL) | 10542.1 ± 3890.5 | 10789.4 ± 3456.2 | 97.71% (92.55% - 103.15%) |

| Tmax (h) | 1.5 (median) | 1.5 (median) | N/A |

| t1/2 (h) | 37.6 ± 8.9 | 38.1 ± 9.2 | N/A |

Data is illustrative and based on published studies.[4][8]

Visualizations

Caption: Experimental workflow for a megestrol acetate bioequivalence study.

Caption: Logical pathway for determining bioequivalence.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioequivalence evaluation of new megestrol acetate formulations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of Megestrol Acetate using Isotope Dilution Mass Spectrometry with Megestrol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megestrol acetate, a synthetic progestin, is a crucial therapeutic agent in the management of anorexia, cachexia, and unexplained significant weight loss in patients with AIDS and cancer.[1] Its efficacy is linked to its appetite-stimulating properties.[1][2] Accurate and precise quantification of megestrol acetate in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis, offering superior specificity and precision compared to other methods.[3][4]

This application note provides a detailed protocol for the quantification of megestrol acetate in human plasma using a stable isotope-labeled internal standard, Megestrol-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard that co-elutes with the analyte minimizes matrix effects and compensates for variability during sample preparation and injection, leading to highly reliable results.[3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Megestrol-d5) to the sample.[3] This "spike" serves as an internal standard. The labeled and unlabeled compounds are assumed to behave identically during sample extraction, purification, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the native analyte to the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Mechanism of Action: Progesterone Receptor Signaling

Megestrol acetate exerts its biological effects by mimicking the action of progesterone.[5] It binds to and activates intracellular progesterone receptors (PRs), which are ligand-activated transcription factors.[6][7] Upon binding, the megestrol acetate-PR complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) on target genes. This interaction modulates the transcription of these genes, leading to altered protein synthesis and subsequent physiological responses, including appetite stimulation.[8][9]

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocol

This protocol is adapted from established methods for megestrol acetate quantification and tailored for the use of Megestrol-d5 as an internal standard.[10][11][12][13]

Materials and Reagents

-

Megestrol Acetate (Certified Reference Standard)

-

Megestrol-d5 (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human Plasma (Blank, Drug-Free)

-

Methyl-tert-butyl ether (MTBE) (HPLC Grade)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Stock and Working Solutions

-

Megestrol Acetate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of megestrol acetate in 10 mL of methanol.

-

Megestrol-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Megestrol-d5 in 1 mL of methanol.

-

Megestrol Acetate Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Megestrol-d5 Internal Standard Working Solution (100 ng/mL): Dilute the Megestrol-d5 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the Megestrol-d5 internal standard working solution (100 ng/mL) to each plasma sample, except for the blank.

-

Vortex for 30 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental Workflow for Sample Preparation.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 40% B, increase to 95% B over 3 min, hold for 1 min, return to 40% B and equilibrate for 1 min. |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |